molecular formula C8H16O2Si B099026 Methacryloxymethyltrimethylsilane CAS No. 18269-97-1

Methacryloxymethyltrimethylsilane

Cat. No.: B099026
CAS No.: 18269-97-1
M. Wt: 172.3 g/mol
InChI Key: VGOXVARSERTCRY-UHFFFAOYSA-N
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Description

Methacryloxymethyltrimethylsilane is an organosilicon compound with the chemical formula C_8H_16O_2Si . It is characterized by the presence of methacryloxy and trimethylsilyl functional groups. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Methacryloxymethyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with methallyl alcohol. The reaction conditions can be adjusted to control the purity and yield of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methacryloxymethyltrimethylsilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methacryloxymethyltrimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methacryloxymethyltrimethylsilane involves its ability to form strong bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization, forming durable polymers, while the trimethylsilyl group enhances the compound’s hydrophobicity and stability. These properties make it an effective coupling agent and adhesive .

Comparison with Similar Compounds

Methacryloxymethyltrimethylsilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of methacryloxy and trimethylsilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

trimethylsilylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOXVARSERTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71685-29-5
Record name 2-Propenoic acid, 2-methyl-, (trimethylsilyl)methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71685-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30375379
Record name Methacryloxymethyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-97-1
Record name Methacryloxymethyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacryloxymethyltrimethylsilane
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Synthesis routes and methods

Procedure details

300 mmol of Methylacrylic acid (MAA) and 200 mmol of chloromethyl trimethylsilane were dissolved in 400 ml of dimethylamide. Potassium carbonate was added to the solution and heated to 90° C. and stirred for 5 hours. Next, the reaction solution was filtered. The filtrate was added to a sodium hydrogen carbonate solution, extracted with ether and pure water respectively, dried, filtered, and concentrated to obtain trimethylsilanylmethyl methylacrylate (TMSA) having the formula (i) below
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methacryloxymethyltrimethylsilane in the fabrication of holographic gratings?

A1: this compound acts as a monomer in the fabrication of holographic polymer dispersed liquid crystal (H-PDLC) gratings. The research investigates its use in conjunction with Trimethylolpropane triacrylate and 1-vinyl-2-pyrrolidone. Surprisingly, gratings with high diffraction efficiency were achieved even at high concentrations of this compound, regardless of whether it was cross-linkable by hydrolysis (Methacryloxymethyltrimethoxysilane) or non-cross-linkable []. This suggests that the compound's role in grating formation might not solely rely on its crosslinking ability, and further investigation is needed to understand its specific contribution to the process.

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